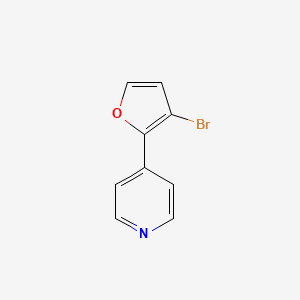

4-(3-bromofuran-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

4-(3-bromofuran-2-yl)pyridine |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |

InChI Key |

AVHFXTWTHMHSNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=CO2)Br |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of 4-(3-bromofuran-2-yl)pyridine (molecular weight: 224.05 g/mol for isotopes ¹²C₉¹H₆⁷⁹Br¹⁴N¹⁶O), the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) would induce fragmentation at the molecule's weakest points, providing a characteristic fragmentation pattern.

The primary fragmentation pathways would likely involve the cleavage of the C-C bond linking the furan (B31954) and pyridine (B92270) rings, as well as fragmentation within the heterocyclic rings themselves. The presence of the bromine atom introduces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would be observable for all bromine-containing fragments.

Predicted Fragmentation Pathways:

Loss of HBr: A common fragmentation for brominated compounds, leading to a significant ion.

Cleavage of the inter-ring bond: This could result in ions corresponding to the 3-bromofuran (B129083) radical cation or the pyridyl cation, depending on charge retention.

Furan ring fragmentation: The furan ring is known to lose carbon monoxide (CO) upon fragmentation.

Pyridine ring fragmentation: The pyridine ring can undergo cleavage, often through the loss of hydrogen cyanide (HCN).

These predicted fragmentation patterns allow for the unambiguous confirmation of the compound's constitution, distinguishing it from other isomers.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺ (Note: m/z values are monoisotopic and based on the ⁷⁹Br isotope)

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 224.97 | [M+H]⁺ (Precursor Ion) |

| 144.03 | Loss of HBr from the precursor ion |

| 144.96 | 3-bromofuranyl cation |

| 78.03 | Pyridyl cation |

| 116.01 | Loss of CO from the [M-HBr]⁺ fragment |

| 51.02 | Fragment from pyridine ring cleavage (loss of HCN) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The structure of this compound contains two aromatic rings, furan and pyridine, linked by a single bond. This arrangement creates an extended π-conjugated system.

The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. elte.hu For this molecule, the primary transitions expected are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals across the conjugated system. The conjugation between the furan and pyridine rings is expected to lower the energy gap, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated heterocycles. libretexts.org

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an antibonding π* orbital. youtube.com These transitions typically occur at longer wavelengths than π → π* transitions but with significantly lower probability.

The solvent used for analysis can influence the position of these peaks; polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions due to the stabilization of the non-bonding orbitals. nih.gov

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | HOMO to LUMO (π bonding to π antibonding) | ~250-300 nm | High |

| n → π | Non-bonding (N/O lone pair) to π antibonding | >300 nm | Low |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Features

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.orgnih.gov A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Molecular Geometry: It is anticipated that the molecule would be largely planar to maximize π-orbital overlap between the two rings. However, some degree of torsion around the C-C bond connecting the furan and pyridine rings is possible due to steric hindrance between adjacent hydrogen atoms. The analysis would precisely measure this dihedral angle. Bond lengths within the rings would confirm their aromatic character, and the C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon.

Supramolecular Features: In the crystal lattice, molecules would arrange themselves to maximize favorable intermolecular interactions. Potential supramolecular features for this compound include:

π-π Stacking: The planar aromatic rings could stack on top of each other, an interaction that is crucial for crystal packing.

Halogen Bonding: The bromine atom, having an electropositive region on its outermost surface (the σ-hole), could engage in halogen bonding with the electronegative nitrogen atom of a neighboring pyridine ring (Br···N interaction).

Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds could further stabilize the crystal structure.

Table 3: Predicted/Typical Bond Lengths for this compound Based on X-ray Crystallography Data of Similar Structures

| Bond | Predicted Length (Å) | Comment |

| C-Br | ~1.85 - 1.90 | Typical for Br on an aromatic ring |

| C-C (inter-ring) | ~1.46 - 1.49 | Single bond between two sp² carbons |

| C=C (in rings) | ~1.36 - 1.40 | Aromatic double bond character |

| C-N (in pyridine) | ~1.33 - 1.35 | Aromatic C-N bond |

| C-O (in furan) | ~1.36 - 1.38 | Aromatic C-O bond |

Emerging Spectroscopic Methods (e.g., Terahertz Time Domain Spectroscopy with Chemometrics)

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency molecular vibrations in the range of 0.1–10 THz. yale.edu This region of the electromagnetic spectrum corresponds to the energies of non-covalent intermolecular interactions (like hydrogen and halogen bonds) and large-amplitude intramolecular motions (e.g., torsional modes of molecular subgroups). mdpi.com Consequently, the THz spectrum of a solid-state sample is a unique fingerprint of its crystalline structure and polymorphic form.

For this compound, THz-TDS could be used to:

Identify unique spectral fingerprints: The spectrum would exhibit characteristic absorption peaks corresponding to the collective vibrational modes of the crystal lattice, including the torsional mode between the furan and pyridine rings.

Distinguish between isomers and polymorphs: Since the THz spectrum is highly sensitive to the crystal structure, it can easily differentiate between different crystalline forms (polymorphs) of the same compound or between structural isomers, which would have distinct lattice vibrations.

Study intermolecular interactions: The frequencies of THz absorptions are directly related to the strength of intermolecular forces such as π-π stacking and potential halogen bonds.

When combined with chemometrics —the use of statistical methods to analyze chemical data—THz-TDS becomes an even more powerful tool. nih.gov Algorithms like Principal Component Analysis (PCA) can be applied to the spectral data to classify and differentiate between closely related compounds based on subtle differences in their THz absorption profiles. This approach would allow for rapid and non-destructive identification and quality control of this compound in a pharmaceutical or material science context.

Investigation of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Bromine Moiety in 4-(3-bromofuran-2-yl)pyridine

The bromine atom at the 3-position of the furan (B31954) ring is a pivotal functional group, significantly influencing the molecule's synthetic utility. Its reactivity is primarily characterized by its participation in cross-coupling reactions, while its susceptibility to direct nucleophilic substitution is limited.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon of this compound is generally not a favored reaction pathway. The furan ring is an electron-rich aromatic system, which inherently disfavors the addition-elimination mechanism typical of SNAr reactions. For such a reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.

In this compound, the attached pyridine (B92270) ring does exert an electron-withdrawing effect. However, its influence is not optimally positioned to significantly stabilize the intermediate that would be formed upon nucleophilic attack at the C-3 position of the furan ring. Consequently, harsh reaction conditions would be necessary to force a direct substitution, often leading to low yields and competing side reactions, such as ring-opening of the furan moiety.

Role of Bromine in Further Cross-Coupling Transformations

The bromine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile strategy for carbon-carbon and carbon-heteroatom bond formation, allowing for the elaboration of the molecular structure. The C-Br bond readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. wikipedia.orgwikipedia.orgwikipedia.org

Several key cross-coupling reactions are applicable, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com It is widely used for the formation of biaryl structures.

Stille Coupling: This method utilizes an organotin reagent (organostannane) to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org Stille reactions are known for their tolerance of a wide range of functional groups. wikipedia.org

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aromatic rings.

These transformations highlight the synthetic importance of the bromine moiety, enabling the diversification of the this compound scaffold.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base/Additives | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, CsF | Biaryl or Aryl-alkene |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl, CuI (additives) | Biaryl, Ketone, Alkene |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

Reactivity Profile of the Furan Ring System

The furan ring in this compound, while aromatic, is significantly less aromatic than benzene (B151609) and is susceptible to reactions that can disrupt its aromaticity. wikipedia.org Its reactivity is a balance between typical electrophilic aromatic substitution and a tendency towards cleavage and polymerization under certain conditions.

Electrophilic Aromatic Substitution (EAS) Reactivity

The furan ring is generally more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen heteroatom. wikipedia.orgpearson.com Electrophilic attack typically occurs at the C-2 or C-5 positions, which are alpha to the oxygen, as the resulting carbocation intermediate is better stabilized by resonance.

In this compound, the C-2 position is already occupied by the pyridine ring. Therefore, the most probable site for electrophilic attack is the C-5 position. The reactivity of the furan ring in this specific molecule is modulated by its substituents:

2-Pyridyl Group: The pyridine ring is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.

3-Bromo Group: The bromine atom is also a deactivating group due to its inductive effect, but it is an ortho, para-director. In this case, it would direct incoming electrophiles to the C-2 and C-5 positions.

Considering these effects, electrophilic aromatic substitution on this compound is expected to be slower than on furan itself and to occur selectively at the C-5 position. Milder reagents and conditions are generally required for EAS on furans to avoid degradation. pharmaguideline.com

Oxidative Cleavage Reactions of the Furan Ring

The furan ring is susceptible to oxidative cleavage, a transformation that can be synthetically useful for accessing 1,4-dicarbonyl compounds. organicreactions.orgsemanticscholar.org Various oxidizing agents can effect this cleavage, leading to the opening of the heterocyclic ring. organicreactions.org For instance, treatment with reagents like ozone, potassium nitrate (B79036) in aqueous acetic acid, or meta-chloroperoxybenzoic acid can lead to the formation of unsaturated 1,4-dicarbonyl compounds. pharmaguideline.comresearchgate.net The oxidation of this compound would be expected to yield a substituted but-2-ene-1,4-dione derivative, breaking open the furan ring between the oxygen and the adjacent carbons.

Ring-Opening and Polymerization Tendencies under Acidic or Oxidative Conditions

Furan and its derivatives are notoriously sensitive to acidic conditions. researchgate.netscite.ai Protonation of the furan ring, typically at the C-2 position, disrupts the aromatic system and initiates a cascade of reactions that can lead to ring-opening and subsequent polymerization. rsc.orgacs.orgacs.org The resulting acyclic intermediates are often highly reactive and readily polymerize to form intractable materials. rsc.org

The presence of an electron-withdrawing substituent, such as the pyridine ring in this compound, can lend some stability to the furan ring against acid-catalyzed degradation compared to furans with electron-donating substituents. pharmaguideline.com Nevertheless, exposure to strong acidic or oxidative conditions should generally be avoided to preserve the furan scaffold. The tendency to polymerize is a significant consideration in the handling and reaction of many furan-containing compounds. researchgate.net

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

The furan ring within the this compound structure can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan's participation in such reactions is influenced by its aromatic character; the cycloaddition process results in a loss of this aromaticity, which can make the reaction less favorable compared to non-aromatic dienes.

The substituents on the furan ring play a critical role in modulating its reactivity as a diene. Generally, electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. In the case of this compound, both the bromine atom at the 3-position and the pyridyl group at the 2-position are electron-withdrawing, which is expected to reduce the reactivity of the furan ring towards typical dienophiles.

Theoretical studies, such as Density Functional Theory (DFT) calculations on 3-bromofuran (B129083), have provided insights into its behavior in cycloaddition reactions. For instance, in an ionic Diels-Alder reaction with a highly electron-deficient dienophile, 3-bromofuran was found to react in a completely regio- and stereoselective manner. These studies suggest that the reaction proceeds through an asynchronous transition state, leading to a specific cycloadduct as the sole product. The high activation energy for this reaction is partly attributed to the loss of the furan's aromatic character during the cycloaddition.

Reactivity Profile of the Pyridine Ring System

The pyridine ring is generally considered electron-deficient and is significantly less reactive towards electrophilic aromatic substitution than benzene. quora.com This reduced reactivity is due to two primary factors:

The high electronegativity of the nitrogen atom withdraws electron density from the ring carbons via an inductive effect (-I effect), deactivating the ring towards attack by electrophiles. uoanbar.edu.iq

In the acidic conditions often required for electrophilic substitution, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq The positive charge on the nitrogen further deactivates the ring to a great extent, making electrophilic attack even more difficult. uoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the 3-position (meta-position). Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com In contrast, attack at the 3-position ensures that the positive charge in the intermediate carbocation is distributed only on the carbon atoms of the ring, resulting in a more stable intermediate. quimicaorganica.org

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. stackexchange.comquora.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com

The preference for nucleophilic attack at the 2- and 4-positions can be explained by examining the stability of the Meisenheimer complex. stackexchange.com When the nucleophile attacks at these positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.compearson.comyoutube.com This delocalization provides significant stabilization to the intermediate. Attack at the 3-position does not allow for this stabilization, as none of the resonance structures place the negative charge on the nitrogen. stackexchange.com Consequently, the activation energy for substitution at the 2- and 4-positions is lower, and these positions are strongly favored for SNAr reactions. quora.com

The reactivity of the pyridine ring can be significantly altered by the formation of a pyridine N-oxide. This is achieved by oxidizing the pyridine nitrogen with reagents like peroxy acids or hydrogen peroxide. bhu.ac.iniust.ac.ir The resulting N-oxide is a stable, dipolar species where the oxygen atom can donate electron density back into the ring via resonance. bhu.ac.inyoutube.com

This has two important consequences for reactivity:

Enhanced Electrophilic Substitution: The donation of electron density from the oxygen atom increases the electron density at the 2- and 4-positions of the pyridine ring, activating them towards electrophilic attack. bhu.ac.inchemtube3d.com This allows for reactions like nitration to occur at the 4-position under conditions where pyridine itself would be unreactive or substitute at the 3-position. bhu.ac.iniust.ac.ir The N-oxide group can then be removed by deoxygenation, providing a strategic route to 4-substituted pyridines. bhu.ac.in

Facilitated Nucleophilic Substitution: The N-oxide group also activates the 2- and 4-positions for nucleophilic attack. iust.ac.iryoutube.com The positively charged nitrogen atom enhances the electrophilicity of these positions, and the oxygen atom can act as a leaving group after being activated by reagents like phosphorus oxychloride. almerja.com

Interactive Data Table: Reactivity of Pyridine vs. Pyridine N-Oxide

| Reagent Type | Reactant | Primary Position of Attack | Reactivity |

| Electrophile | Pyridine | 3-position | Deactivated |

| Electrophile | Pyridine N-Oxide | 4-position | Activated |

| Nucleophile | Pyridine | 2- and 4-positions | Activated |

| Nucleophile | Pyridine N-Oxide | 2- and 4-positions | Activated |

Regioselectivity in Heterocyclic Transformations Involving Furan and Pyridine

The pyridine ring, being electron-withdrawing, influences the furan ring. It decreases the electron density of the furan, which, as mentioned, deactivates it for normal-electron-demand Diels-Alder reactions. For electrophilic substitution on the furan ring, which typically occurs at the 5-position (alpha to the oxygen), the presence of the pyridyl group at the 2-position would further direct incoming electrophiles to the 5-position due to its electron-withdrawing nature.

Mechanistic Investigations of Synthetic Transformations

Detailed mechanistic investigations provide a deeper understanding of reaction pathways. For molecules related to this compound, both computational and experimental studies have shed light on reaction mechanisms.

A notable example is the theoretical study of the ionic Diels-Alder reaction of 3-bromofuran. stackexchange.com Using DFT calculations, this study elucidated the energetic profile, regio- and stereoselectivity, and the molecular mechanism of the reaction. The findings indicated a non-concerted, two-stage, one-step molecular mechanism. This level of detail helps in predicting the outcomes of similar reactions and in designing new synthetic strategies. Such computational studies are crucial for understanding transformations where intermediates are too transient to be observed experimentally. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with high accuracy. scispace.com DFT calculations for 4-(3-bromofuran-2-yl)pyridine typically employ hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and precision. scispace.comresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net

Once the geometry is optimized, a variety of electronic properties can be calculated. DFT is instrumental in determining the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions. scispace.comscirp.org

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior and chemical reactivity. wuxibiology.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical transformations. scirp.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, particularly influenced by the bromine atom, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring. This distribution facilitates charge transfer interactions within the molecule. scirp.org

Table 1: Calculated Frontier Orbital Energies and Properties for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar heterocyclic systems. Actual values would require specific computation.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.50 | Indicates chemical reactivity and kinetic stability irjweb.com |

Reactivity Prediction and Mechanistic Insights

The electronic data from DFT calculations provide a foundation for predicting the chemical reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are particularly insightful, visualizing the charge distribution across the molecule. scispace.com In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the oxygen of the furan ring, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack. scispace.comnih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. irjweb.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high chemical hardness value suggests high stability, while the electrophilicity index measures the propensity of a species to accept electrons. irjweb.com These descriptors are crucial for understanding reaction mechanisms and predicting how the molecule will behave in various chemical environments.

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations provide a wealth of molecular descriptors that are essential for building structure-property relationships. epstem.net Beyond the frontier orbitals, these calculations can determine properties such as:

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule, helping to identify reactive sites. irjweb.com For this compound, the nitrogen atom is expected to carry a significant negative charge, while the carbon atom attached to the bromine will be electron-deficient. irjweb.com

These descriptors serve as the quantitative basis for more advanced modeling techniques like QSAR.

Molecular Modeling and Docking Studies for Molecular Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

For this compound, docking studies can elucidate its potential as a therapeutic agent. Based on the activities of similar pyridine derivatives, this compound could be docked into the active sites of targets like cyclin-dependent kinases (CDKs) or phosphodiesterases. nih.govnih.gov The docking process involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. researchgate.net Such analyses are critical for optimizing lead compounds to improve their binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdigitaloceanspaces.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process.

To build a QSAR model for analogues of this compound, a dataset of similar compounds with known biological activities would be required. nih.gov The molecular descriptors calculated via quantum chemistry (e.g., HOMO-LUMO gap, dipole moment, atomic charges) would be used as independent variables. digitaloceanspaces.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate an equation that links these descriptors to the observed activity. nih.govdigitaloceanspaces.com A robust QSAR model, validated internally and externally, can then be used to predict the activity of this compound and guide the design of more potent derivatives. nih.gov

Conformational Analysis of the Furan-Pyridine System

For linked heteroaromatic systems, the dihedral angle between the two rings is a key parameter. nih.govresearchgate.net The planarity or non-planarity of the molecule can significantly affect its ability to fit into a protein's binding site and its electronic properties. DFT calculations can map the potential energy surface as a function of the dihedral angle. For similar 2- and 3-substituted formyl pyridines, planar conformations are often the most stable. nih.gov In the case of this compound, steric hindrance between the bromine atom on the furan ring and the hydrogen atoms on the pyridine ring may lead to a non-planar (twisted) lowest-energy conformation. Understanding the preferred conformation and the flexibility of the furan-pyridine linkage is crucial for accurate molecular modeling and docking studies. nih.gov

Advanced Derivatization and Functionalization Strategies for Research Applications

Expansion of the 4-(3-bromofuran-2-yl)pyridine Scaffold via Post-Synthetic Modification

Post-synthetic modification is a powerful strategy to expand upon the core structure of this compound. The bromine atom on the furan (B31954) ring is the most reactive site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (boronic acid or ester). wikipedia.orglibretexts.org It is highly versatile for creating new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of the bromofuran with an organotin compound. organic-chemistry.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org

Sonogashira Coupling : This coupling introduces alkynyl groups by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.uk This method is fundamental for synthesizing conjugated systems.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orgacsgcipr.org It is a premier method for synthesizing complex aryl amines from primary or secondary amines and even ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org

These well-established methodologies transform the simple this compound core into a diverse range of more complex structures. The choice of reaction depends on the desired final product and the compatibility of the functional groups on the coupling partner.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure/Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-R (Aryl, Heteroaryl, Alkyl, etc.) |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-R (Aryl, Vinyl, Alkyl, etc.) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C≡C-R |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu) | C-NR¹R² |

Strategies for Diverse Substituent Introduction and Library Synthesis

The principles of combinatorial chemistry can be effectively applied to the this compound scaffold to generate large libraries of related compounds for high-throughput screening. wikipedia.org This diversity-oriented synthesis approach is critical in drug discovery and materials science for exploring structure-activity relationships.

The strategy typically involves a common starting material—in this case, this compound—which is subjected to a series of reactions with a diverse set of building blocks. ajrconline.org By leveraging the cross-coupling reactions mentioned previously, a matrix of products can be synthesized in parallel. For instance, reacting the parent compound with a collection of different boronic acids in a Suzuki-Miyaura coupling array would yield a library where the substituent at the 3-position of the furan ring is varied systematically. researchgate.net

Further diversity can be achieved by targeting the pyridine (B92270) ring. While less straightforward than derivatizing the bromo-position, methods for C-H activation or functionalization of the pyridine ring can be employed, or the pyridine nitrogen can be quaternized or oxidized to introduce additional diversity. This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold. researchgate.net

| Entry | Boronic Acid Reactant (R-B(OH)₂) | Resulting Product Structure |

|---|---|---|

| 1 | Phenylboronic acid | 4-(3-phenylfuran-2-yl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | 4-(3-(4-methoxyphenyl)furan-2-yl)pyridine |

| 3 | Thiophene-2-boronic acid | 4-(3-(thiophen-2-yl)furan-2-yl)pyridine |

| 4 | Vinylboronic acid | 4-(3-vinylfuran-2-yl)pyridine |

Formation of Complex Polycyclic Heterocycles and Fused Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex, rigid polycyclic systems. Such structures are of interest due to their unique electronic properties and their prevalence in pharmacologically active molecules. nih.gov Fusion of an additional ring onto the core scaffold can be achieved through intramolecular cyclization reactions.

A common strategy involves first using a cross-coupling reaction to install a side chain containing a reactive group. This appended group can then react with another part of the molecule to form a new ring. For example:

Sonogashira Coupling and Cyclization : A Sonogashira coupling can introduce a terminal alkyne. If a nucleophilic group is present or introduced on the pyridine ring (e.g., a hydroxyl group), a subsequent 5-endo-dig cyclization can form a furo[3,2-c]pyridine (B1313802) system. semanticscholar.org

Pictet-Spengler Reaction : If the furan ring is modified to include an aminoethyl side chain, a Pictet-Spengler reaction with an aldehyde can lead to the formation of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov

Aza-Diels-Alder Reactions : The pyridine ring itself can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, to construct fused ring systems. nih.gov

These strategies allow for the conversion of the relatively simple bi-aryl scaffold into intricate, three-dimensional polycyclic structures with defined stereochemistry and functionality.

Applications in Supramolecular Chemistry and Coordination Chemistry

The structural features of this compound and its derivatives make them promising candidates for applications in supramolecular and coordination chemistry. The pyridine nitrogen atom is a well-established Lewis basic site, capable of coordinating to a wide variety of metal ions. The furan oxygen atom can also participate in coordination, potentially allowing the molecule to act as a bidentate N,O-chelating ligand.

The coordination of these ligands to metal centers can lead to the formation of:

Discrete Metal Complexes : Simple coordination of one or more ligands to a single metal ion.

Coordination Polymers : Extended one-, two-, or three-dimensional networks where the ligand bridges between metal centers, forming repeating structural units.

Metal-Organic Frameworks (MOFs) : Porous materials constructed from metal nodes and organic linkers.

The specific geometry of the this compound ligand, including the angle between the pyridine and furan rings, will dictate the resulting architecture of the supramolecular assembly. Derivatization of the scaffold, for instance by introducing carboxylic acid groups via Suzuki coupling, can provide additional coordination sites and lead to more complex and robust structures.

Development of Molecular Probes for Advanced Materials Science Research

Heterocyclic compounds featuring conjugated π-systems are fundamental to the field of materials science, particularly in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent sensors. researchgate.netopenaccessgovernment.orgopenaccessjournals.com The this compound core, being a bi-heteroaryl system, possesses inherent electronic properties that can be exploited and tuned for these applications.

By extending the π-conjugation through cross-coupling reactions (e.g., introducing styryl or other aryl groups), the absorption and emission properties of the molecule can be systematically modified. researchgate.net This allows for the design of novel fluorophores. The introduction of specific functional groups can also impart sensitivity to the local environment, enabling the development of molecular probes and sensors. mdpi.com For example, a derivative could be designed to exhibit fluorescence changes (solvatochromism) in different solvents or upon binding to specific metal ions. mdpi.com

The versatility of the scaffold allows for the creation of "push-pull" systems by installing electron-donating and electron-withdrawing groups at different ends of the molecule. Such systems often exhibit interesting photophysical properties, including large Stokes shifts and high quantum yields, which are desirable for applications in bioimaging and materials science. researchgate.net The field of plastic electronics, which relies on tunable organic materials, represents a significant area where derivatives of this scaffold could find application. openaccessgovernment.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-bromofuran-2-yl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : A Pd-catalyzed cross-coupling reaction between 3-bromopyridine and 3-bromofuran (5 equiv.) achieves a 45% yield of the target compound. Key parameters include using 0.5 mmol of 3-bromopyridine, 2.5 mmol of 3-bromofuran, and optimizing reaction time and temperature. Post-reaction purification via column chromatography is critical to isolate the product . Yield optimization may involve screening alternative catalysts (e.g., Pd(PPh₃)₄), adjusting stoichiometry, or employing microwave-assisted synthesis to enhance efficiency.

Q. How is this compound characterized structurally, and what spectroscopic data are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and elemental analysis are standard. For this compound, key ¹H NMR signals include δ 9.23 (brs, 1H, pyridine-H), 8.57 (brs, 1H, pyridine-H), and 6.57 (d, J = 2.0 Hz, furan-H). ¹³C NMR peaks at δ 148.8 (C-Br) and 97.8 (furan-C) confirm substitution patterns. Elemental analysis should align with C₉H₆BrNO (C: 48.25%, H: 2.70%) . Single-crystal X-ray diffraction (SHELX suite) can resolve ambiguities in stereochemistry .

Q. What are the primary reactivity pathways for this compound in substitution and coupling reactions?

- Methodological Answer :

- Substitution : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or azides under controlled conditions (e.g., DMF, 80°C), yielding aminopyridine or azido derivatives.

- Coupling : Suzuki-Miyaura coupling with boronic acids (Pd catalyst, base) produces biaryl derivatives. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) to minimize side reactions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (B3LYP or B3PW91) and 6–311+G(d,p) basis sets calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~6.08 eV) indicates bioactivity potential. Solvent effects (e.g., water) shift absorption maxima in UV-vis spectra, modeled via TD-DFT with the IEF-PCM framework. Global reactivity descriptors (electronegativity, chemical hardness) guide predictions of nucleophilic/electrophilic sites .

Q. What experimental and computational strategies resolve contradictions in vibrational spectral data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies between experimental and computed IR frequencies (e.g., NH₂ bending modes) arise from anharmonicity or solvent interactions. Mitigate by:

- Benchmarking DFT functionals (B3LYP vs. B3PW91) against experimental FT-IR.

- Including dispersion corrections (e.g., D3BJ) for non-covalent interactions.

- Validating with Raman spectroscopy and isotopic substitution studies .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer : The compound’s π-π stacking (pyridine) and hydrophobic (furan) motifs enable interactions with enzyme active sites. Use:

- MIC Assays : Test antimicrobial activity (e.g., against Bacillus cereus) with serial dilutions (8–32 µg/mL) .

- Caspase-Based Screening : High-throughput assays (e.g., apoptosis induction) quantify bioactivity. Cross-validate with molecular docking (AutoDock Vina) to map binding poses .

Q. What strategies improve the crystallinity of this compound for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.